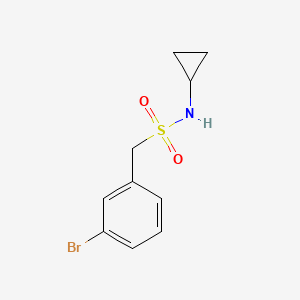
4-(tetrahydrofuran-3-yl)-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tetrahydrofuran-3-yl)-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamide, also known as THF-Diazepane, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a diazepane derivative, which means it contains a seven-membered ring with two nitrogen atoms. THF-Diazepane has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been extensively studied. In
Mecanismo De Acción
4-(tetrahydrofuran-3-yl)-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamidee binds to the α4β2 nAChR subtype with high affinity and selectivity. This binding leads to the activation of the receptor, which results in the release of various neurotransmitters such as dopamine, acetylcholine, and glutamate. These neurotransmitters play crucial roles in cognitive function, memory, and learning. 4-(tetrahydrofuran-3-yl)-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamidee has been shown to enhance the release of these neurotransmitters, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
4-(tetrahydrofuran-3-yl)-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamidee has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-(tetrahydrofuran-3-yl)-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamidee enhances the release of dopamine, acetylcholine, and glutamate, which are crucial neurotransmitters involved in cognitive function and memory. In vivo studies have shown that 4-(tetrahydrofuran-3-yl)-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamidee improves cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. 4-(tetrahydrofuran-3-yl)-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamidee has also been shown to have anxiolytic effects in animal models of anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(tetrahydrofuran-3-yl)-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamidee has several advantages for lab experiments. It is a highly selective ligand for the α4β2 nAChR subtype, which makes it a valuable tool for investigating the function of this receptor. 4-(tetrahydrofuran-3-yl)-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamidee is also stable and can be easily synthesized using standard laboratory techniques. However, 4-(tetrahydrofuran-3-yl)-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamidee has some limitations. It has low solubility in water, which makes it difficult to work with in aqueous solutions. 4-(tetrahydrofuran-3-yl)-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamidee also has poor blood-brain barrier penetration, which may limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on 4-(tetrahydrofuran-3-yl)-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamidee. One area of research is to investigate the potential therapeutic applications of 4-(tetrahydrofuran-3-yl)-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamidee for neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another area of research is to develop new synthetic methods for 4-(tetrahydrofuran-3-yl)-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamidee that improve its solubility and blood-brain barrier penetration. Additionally, further studies are needed to investigate the precise mechanism of action of 4-(tetrahydrofuran-3-yl)-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamidee and its effects on other neurotransmitter systems.
Métodos De Síntesis
The synthesis of 4-(tetrahydrofuran-3-yl)-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamidee involves the reaction of 4-bromobutyric acid with tetrahydrofuran and thiophen-2-ylmethylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction yields 4-(tetrahydrofuran-3-yl)-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamidee as a white solid, which can be purified using various methods such as column chromatography. The purity of the compound can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
4-(tetrahydrofuran-3-yl)-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamidee has been found to have potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to selectively bind to the α4β2 nicotinic acetylcholine receptor (nAChR) subtype, which is known to play a crucial role in cognitive function and memory. 4-(tetrahydrofuran-3-yl)-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamidee has been used in various in vitro and in vivo studies to investigate the function of the α4β2 nAChR subtype and its potential as a therapeutic target for various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propiedades
IUPAC Name |
4-(oxolan-3-yl)-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2S/c19-15(16-11-14-3-1-10-21-14)18-6-2-5-17(7-8-18)13-4-9-20-12-13/h1,3,10,13H,2,4-9,11-12H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABKESPBWAXPBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)NCC2=CC=CS2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(oxolan-3-yl)-N-[(thiophen-2-yl)methyl]-1,4-diazepane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

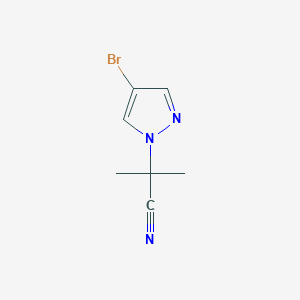
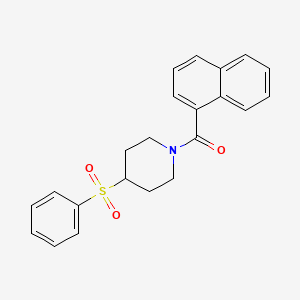

![5-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2622708.png)
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B2622709.png)
![2-({[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)-4-pyrimidinol](/img/structure/B2622710.png)
![2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2622714.png)

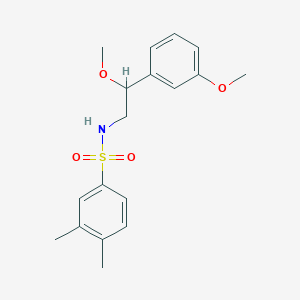

![(3aS,4R,6aS)-2,2-Dimethyl-4-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B2622722.png)
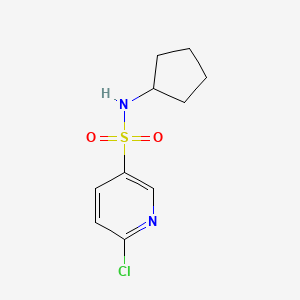
![N-[3-(5-Bromopyrimidin-2-yl)oxyphenyl]-2-chloroacetamide](/img/structure/B2622726.png)
